molecular formula C12H7ClN2OS B1436495 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3h)-one CAS No. 215928-66-8

6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3h)-one

Cat. No. B1436495
M. Wt: 262.72 g/mol
InChI Key: GMVVGUVTWOTQNB-UHFFFAOYSA-N
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Description

“6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3h)-one” is a chemical compound with the molecular weight of 278.79 . It is a structural analog of purines and is an integral part of DNA and RNA, imparting diverse pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-4(3h)-one scaffold, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .

Scientific Research Applications

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Thieno[2,3-d]pyrimidine-derived compounds, including “6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3h)-one”, have been synthesized to target VEGFR-2, a protein involved in cancer cell growth .

Methods of Application

The compounds were tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 .

Results or Outcomes

Compound 18, a derivative of thieno[2,3-d]pyrimidine, exhibited the strongest anti-VEGFR-2 potential with an IC50 value of 0.084 μM. It also displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines, with IC50 values of 10.17 μM and 24.47 μM, respectively .

Synthesis of Thieno[3,2-d]pyrimidine Derivatives

Specific Scientific Field

Organic Chemistry

Summary of the Application

New synthetic approaches to thieno[3,2-d]pyrimidine derivatives have been developed .

Methods of Application

3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .

Results or Outcomes

The new synthetic approaches resulted in the successful synthesis of thieno[3,2-d]pyrimidine derivatives .

Antitubercular Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents .

Methods of Application

The compounds were tested for their antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) .

Results or Outcomes

Some of the compounds showed significant antimycobacterial activity .

Synthesis of Thieno[3,4-b]pyridine Derivatives

Specific Scientific Field

Organic Chemistry

Summary of the Application

Thieno[3,2-d]pyrimidin-4(3h)-one has been used as a starting material for the synthesis of thieno[3,4-b]pyridine derivatives .

Methods of Application

The reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides. These were cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Results or Outcomes

The reaction resulted in the successful synthesis of thieno[3,4-b]pyridine derivatives .

Antimycobacterial Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents .

Methods of Application

The compounds were tested for their antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) .

Results or Outcomes

Compounds 13b and 29e were found to exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM) and the thienopyrimidinones as a class have potential to be developed as antitubercular agents .

Targeting Cytochrome bd Oxidase in Mycobacterium tuberculosis

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Cytochrome bd oxidase (Cyt-bd) is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Methods of Application

The specific methods of application are not detailed in the source .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

Synthesis of Thieno[3,4-b]pyridine Derivatives

Specific Scientific Field

Organic Chemistry

Summary of the Application

Thieno[3,2-d]pyrimidin-4(3h)-one has been used as a starting material for the synthesis of thieno[3,4-b]pyridine derivatives .

Methods of Application

The reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides. These were cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Results or Outcomes

The reaction resulted in the successful synthesis of thieno[3,4-b]pyridine derivatives .

Antimycobacterial Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents .

Methods of Application

The compounds were tested for their antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) .

Results or Outcomes

Compounds 13b and 29e were found to exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM) and the thienopyrimidinones as a class have potential to be developed as antitubercular agents .

Targeting Cytochrome bd Oxidase in Mycobacterium tuberculosis

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Cytochrome bd oxidase (Cyt-bd) is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Methods of Application

The specific methods of application are not detailed in the source .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

Future Directions

Thienopyrimidine derivatives, including “6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3h)-one”, hold promise in the development of new therapeutic agents due to their diverse biological activities . Their potential in the treatment of various diseases, including cancer, makes them an attractive area for future research .

properties

IUPAC Name

6-(4-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVVGUVTWOTQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230179
Record name 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3h)-one

CAS RN

215928-66-8
Record name 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215928-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Romagnoli, F Prencipe, P Oliva… - Journal of Medicinal …, 2019 - ACS Publications
The clinical evidence for the success of tyrosine kinase inhibitors in combination with microtubule-targeting agents prompted us to design and develop single agents that possess both …
Number of citations: 33 pubs.acs.org
S Ahmad, WN Washburn, AS Hernandez… - Journal of Medicinal …, 2016 - ACS Publications
The potent MCHR1 in vitro and in vivo antagonist activity of a series of cyclic tertiary alcohols derived from compound 2b is described. Subsequent pharmacokinetic and …
Number of citations: 8 pubs.acs.org
HN Hafez, SA Alsalamah, AR El-Gazzar - Acta Pharmaceutica, 2017 - hrcak.srce.hr
This paper describes the synthesis of 1, 4-dihydropyridine compounds (DHPs) endowed with good muscle relaxant activity and stability to light. Six new condensed DHPs were …
Number of citations: 31 hrcak.srce.hr
I Abdillahi, G Kirsch - Synthesis, 2010 - thieme-connect.com
2-Aminothieno [3, 2-d] pyrimidin-4-ones were synthesized in one step by condensation of 3-amino (benzo) thiophene carboxylate with chloroformamidine hydrochloride. …
Number of citations: 13 www.thieme-connect.com

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